Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate
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Overview
Description
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be optimized by using different ester groups (e.g., –COOEt, –COOtBu, or –COOiPr) and additives such as HOAc or KOAc . The reaction conditions usually involve heating the reaction mixture at 100°C for 8-16 hours in solvents like TFE (trifluoroethanol) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoisoquinolines.
Scientific Research Applications
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl imidazo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate can be compared with other imidazoisoquinoline derivatives, such as:
Imidazo[1,2-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,5-a]quinoxalines: Studied for their anticonvulsant and antitumor properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
69707-18-2 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl imidazo[2,1-a]isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-16-8-7-10-5-3-4-6-11(10)13(16)15-12/h3-9H,2H2,1H3 |
InChI Key |
SJPJZLTUCNZIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
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